molecular formula C9H14O3 B3116058 Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate CAS No. 2137944-56-8

Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate

Cat. No.: B3116058
CAS No.: 2137944-56-8
M. Wt: 170.21 g/mol
InChI Key: VXDRGYSRYRYJRL-UHFFFAOYSA-N
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Description

Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate is an organic compound that belongs to the class of pyran derivatives It is characterized by the presence of a dihydropyran ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dihydro-2H-pyran-3(4H)-one as a starting material. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dihydro-2H-pyran-3(4H)-one: A precursor in the synthesis of Ethyl (Z)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetate.

    2H-Pyran-3(4H)-one: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific ester functional group and the Z-configuration of the double bond

Properties

CAS No.

2137944-56-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2-(oxan-3-ylidene)acetate

InChI

InChI=1S/C9H14O3/c1-2-12-9(10)6-8-4-3-5-11-7-8/h6H,2-5,7H2,1H3

InChI Key

VXDRGYSRYRYJRL-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCCOC1

SMILES

CCOC(=O)C=C1CCCOC1

Canonical SMILES

CCOC(=O)C=C1CCCOC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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